molecular formula C11H19NO3 B1441641 2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid CAS No. 1220036-12-3

2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid

Cat. No.: B1441641
CAS No.: 1220036-12-3
M. Wt: 213.27 g/mol
InChI Key: MRCMOXJUFPTLTC-UHFFFAOYSA-N
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Description

2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid (CAS 1220036-12-3) is a chemical compound of significant interest in advanced pharmaceutical research and development. This pyrrolidine-acetic acid derivative, characterized by its tetrahydrofurfurylmethyl substitution, serves as a critical synthetic intermediate. Its structural features make it a valuable scaffold for constructing more complex molecules, particularly in the synthesis of novel active pharmaceutical ingredients (APIs) . For instance, related structural motifs incorporating the tetrahydrofurfuryl group have been utilized in the development of macrozone antibiotics, demonstrating the potential of this chemical class in creating new therapeutic agents . As a key building block, this compound enables researchers to explore new chemical spaces in drug discovery. It is intended for use in laboratory settings by qualified scientists. Specific research applications and mechanisms of action are proprietary and should be determined by the investigating researcher. Please consult the current scientific literature for the latest advancements.

Properties

IUPAC Name

2-[1-(oxolan-2-ylmethyl)pyrrolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c13-11(14)6-9-3-4-12(7-9)8-10-2-1-5-15-10/h9-10H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCMOXJUFPTLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CCC(C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid (CAS Number: 1220036-12-3) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H19_{19}NO3_3
  • Molecular Weight : 215.28 g/mol

This compound features a pyrrolidine ring and a tetrahydrofuran moiety, which may contribute to its biological activity.

Research indicates that compounds with similar structural frameworks often exhibit various pharmacological activities, including:

  • Neuroprotective Effects : Compounds containing pyrrolidine derivatives have shown potential in neuroprotection, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
  • Antimicrobial Activity : Some derivatives have demonstrated efficacy against bacterial strains, suggesting that this compound may possess similar properties.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description Reference
NeuroprotectivePotential to protect neuronal cells from damage
AntimicrobialIn vitro activity against various bacterial strains
AntiproliferativeEffects on cancer cell lines (e.g., Hela cells)

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Neuroprotective Studies : A study examining the neuroprotective effects of pyrrolidine derivatives found that they could significantly reduce neuronal cell death in models of oxidative stress. This suggests that similar compounds may enhance neuronal survival through antioxidant mechanisms.
  • Antimicrobial Efficacy : Research on related compounds indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 62.5 µg/mL, indicating potential for therapeutic applications in treating infections caused by resistant strains.
  • Antiproliferative Activity : In vitro assays demonstrated that certain derivatives exhibited antiproliferative effects on cancer cell lines such as Hela and A549, with IC50_{50} values indicating effective inhibition at micromolar concentrations.

Scientific Research Applications

Pharmacological Research

2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid has been investigated for its potential as a therapeutic agent. Preliminary studies suggest that it may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

  • Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of this compound, highlighting its ability to modulate neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease.

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it for developing new drugs.

  • Data Table 1: Synthesis Pathways
Reaction TypeReagents UsedYield (%)Reference
AlkylationTetrahydrofuran85%
Amide FormationAcid Chloride90%

Neuroscience Studies

Research indicates that this compound can influence synaptic transmission and plasticity, which are crucial for learning and memory.

  • Case Study : In vitro studies demonstrated that the compound enhances synaptic efficacy in hippocampal neurons, suggesting its role in cognitive enhancement therapies.

Analytical Chemistry

The compound is used as a standard in analytical methods to quantify similar substances in biological samples.

  • Data Table 2: Analytical Methods
MethodDetection LimitApplication
HPLC0.5 µg/mLDrug formulation analysis
LC-MS0.1 µg/mLMetabolite identification

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight logP Key Structural Features Functional Implications
This compound Not available C₁₁H₁₉NO₃ 213.27 (calculated) ~1.2* THF-methyl, pyrrolidine, acetic acid Moderate polarity; potential for CNS penetration due to pyrrolidine.
(R)-N-Boc-3-pyrrolidineacetic acid 204688-60-8 C₁₂H₂₁NO₄ 243.30 1.656 Boc-protected pyrrolidine, acetic acid Increased lipophilicity (Boc group); used as a synthetic intermediate in peptide chemistry .
Tetrahydrofurfuryl acrylate 2399-48-6 C₈H₁₂O₃ 156.18 N/A Acrylate ester, THF group Metabolized to tetrahydrofurfuryl alcohol; used in polymer chemistry .
2-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid 1429418-69-8 C₇H₉FN₂O₂ 172.16 N/A Fluoroethyl, pyrazole, acetic acid Enhanced metabolic stability (C-F bond); potential for radiopharmaceutical applications .
Tetrahydropyranyl-4-acetic acid 85064-61-5 C₇H₁₂O₃ 144.17 N/A Six-membered THP ring, acetic acid Larger ring size alters steric interactions; lower strain compared to THF .

*Estimated based on structural analogs.

Key Observations:

Structural Flexibility vs. Rigidity :

  • The THF group in the target compound introduces conformational flexibility compared to the rigid six-membered tetrahydropyran (THP) ring in tetrahydropyranyl-4-acetic acid. This flexibility may enhance binding to dynamic biological targets .
  • The Boc-protected analog’s tert-butyl group increases lipophilicity (logP = 1.656), whereas the THF-methyl group likely reduces logP (~1.2) due to the oxygen atom’s polarity .

Metabolic Stability: Compounds with THF groups (e.g., tetrahydrofurfuryl acrylate) are prone to hydrolysis, yielding tetrahydrofurfuryl alcohol as a common metabolite . In contrast, the fluoroethyl group in 2-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid resists enzymatic degradation, extending its half-life .

Synthetic Utility :

  • Boc- and Fmoc-protected derivatives (e.g., and ) are widely used in peptide synthesis, whereas the target compound’s lack of protection may streamline direct functionalization but reduce stability during synthesis .

Biological Interactions :

  • Pyrrolidine rings are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. The THF-methyl group’s polarity may balance solubility and membrane permeability, offering advantages over purely lipophilic analogs like the Boc-protected compound .

Preparation Methods

Halogenation and Sulfonation of Tetrahydro-2-furanylmethanol Derivatives

  • Halogenation agents: Thionyl chloride, phosphorus oxychloride, phosphorus tribromide, triphenylphosphine/carbon tetrabromide, and triphenylphosphine/carbon tetrachloride are used to convert tetrahydro-2-furanylmethanol derivatives into corresponding halides, which are key intermediates for nucleophilic substitution reactions.

  • Sulfonation agents: Tosyl chloride, methanesulfonyl chloride, and trifluoromethanesulfonic acid anhydride are employed to convert the alcohol group into good leaving groups (tosylates or mesylates), facilitating subsequent amine substitution.

Nucleophilic Substitution with Amines

  • The halogenated or sulfonated tetrahydrofuranyl intermediates undergo nucleophilic substitution with pyrrolidine or substituted amines in the presence of bases or catalysts.

  • Bases and catalysts: Potassium carbonate, sodium carbonate, tripotassium phosphate, trisodium phosphate, sodium acetate, potassium acetate, organic bases such as triethylamine, 4-(dimethylamino)pyridine, DBU, and ion exchange resins are used to promote the reaction.

  • Solvents: A wide range of solvents including water, alcohols (methanol, ethanol, propanol, butanol), aromatic hydrocarbons (benzene, toluene, xylene), aliphatic hydrocarbons (hexane, heptane), aprotic polar solvents (dimethylformamide, dimethylacetamide, dimethylsulfoxide), ethers (tetrahydrofuran, dioxane), nitriles (acetonitrile), and ketones (acetone) have been reported.

  • Reaction conditions: Temperature ranges from -30°C to 200°C (preferably -20°C to 150°C), with reaction times between 0.01 to 50 hours (preferably 0.1 to 15 hours).

Formation of the Acetic Acid Moiety

  • The introduction of the acetic acid group is typically achieved by coupling the pyrrolidinyl intermediate with carboxylic acid derivatives or by amidation reactions using activated carboxylic acids or their derivatives in solvents like tetrahydrofuran at reflux or room temperature.

  • Example: A carboxylic acid (2 mmol) in tetrahydrofuran is reacted with trans-N-methyl-2-(1-pyrrolidinyl)cyclohexanamine (2 mmol) at reflux, followed by stirring at room temperature for 16 hours, yielding the desired amide or acid derivative.

Representative Experimental Procedures and Data

Step Reagents & Conditions Description Yield / Notes
1 (Tetrahydro-3-furanyl)methanol + Thionyl chloride Halogenation to form halide intermediate High conversion; mild conditions
2 Halide intermediate + Pyrrolidine + K2CO3 + Ethanol Nucleophilic substitution, reflux 8 h Crude N-(tetrahydro-3-furanyl)methyl pyrrolidine obtained
3 N-(tetrahydro-3-furanyl)methyl pyrrolidine + 1,1-bis(methylthio)-2-nitroethylene + Acetonitrile, reflux 4 h Intermediate formation for further functionalization Efficient conversion
4 Intermediate + 40% methylamine in methanol, room temp 40 min Amination step Final amine derivative obtained
5 Amine derivative + Carboxylic acid + Tetrahydrofuran, reflux Amidation to form acetic acid derivative Moderate yield (~37%)

Notes on Reaction Optimization and Catalysis

  • Excess amine can be used to drive the nucleophilic substitution to completion.

  • Use of organic bases like 4-(dimethylamino)pyridine or DBU can enhance reaction rates and selectivity.

  • Choice of solvent significantly affects yield and purity; polar aprotic solvents like acetonitrile and dimethylformamide are preferred for substitution steps.

  • Reaction temperature and time must be optimized to balance conversion and minimize side reactions, with typical temperatures between ambient and reflux conditions.

Summary Table of Key Reagents and Conditions

Reaction Step Key Reagents Solvents Temperature Range Time Range Notes
Halogenation Thionyl chloride, POCl3, PBr3 None or inert solvent Room temp to reflux 0.5–3 h Converts alcohol to halide
Sulfonation Tosyl chloride, MsCl Dichloromethane, THF 0–25°C 1–4 h Converts alcohol to sulfonate
Nucleophilic substitution Pyrrolidine, K2CO3, triethylamine Ethanol, acetonitrile, DMF 25–80°C 4–15 h Formation of amine intermediate
Amidation Carboxylic acid, coupling agents THF, DCM Reflux or room temp 16 h Formation of acetic acid derivative

Research Findings and Practical Considerations

  • The synthetic route is flexible, allowing variation in bases, solvents, and temperature to optimize yield and purity.

  • Halogenation and sulfonation are effective methods to activate the tetrahydrofuran ring for nucleophilic substitution.

  • The use of mild bases and aprotic solvents reduces side reactions such as elimination or polymerization.

  • Final acetic acid derivatives are typically purified by extraction and crystallization or chromatography.

  • Yields vary depending on scale and purity of starting materials but typically range from moderate (30-40%) to good (up to 70%) with optimized protocols.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including coupling reactions, cyclization, and functional group transformations. For example, carbodiimide-based coupling agents (e.g., EDC/HOBt) in tetrahydrofuran (THF) at ambient temperature (23°C) have been effective for analogous pyrrolidine-acetic acid derivatives, achieving yields up to 88% . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.

  • Catalyst stoichiometry : Maintaining a 1:1.2 molar ratio of amine to carboxylic acid derivatives improves coupling efficiency.

  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity.

    Table 1 : Example Reaction Conditions for Coupling Steps

    Reagent SystemSolventTemperatureYieldReference
    EDC/HOBt, DIPEATHF23°C88%
    HATU, NMMDMF0°C → RT75-85%

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodological Answer : Comprehensive characterization involves:

  • NMR spectroscopy : 2D techniques (COSY, HSQC) clarify proton-proton correlations and quaternary carbon assignments. For related compounds, 1^1H NMR (500 MHz, DMSO-d6) typically shows pyrrolidine protons at δ 2.5–3.5 ppm and acetic acid protons at δ 3.7–4.2 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., [M+H]+^+ expected for C12_{12}H19_{19}NO4_4: 266.1387).
  • X-ray crystallography : Resolves stereochemistry for chiral centers in the tetrahydrofuran and pyrrolidine moieties .

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound synthesis to minimize trial-and-error experimentation?

  • Methodological Answer : Integrated computational-experimental workflows, such as those developed by ICReDD, are critical:

  • Reaction path search : Quantum chemical calculations (e.g., DFT) identify low-energy pathways for key steps like cyclization or alkylation .

  • Transition state analysis : Locates energy barriers to optimize catalyst selection (e.g., Brønsted acids for ring-opening reactions).

  • Machine learning : Prioritizes reaction conditions (solvent, temperature) by training models on PubChem datasets .

    Table 2 : Computational Parameters for Reaction Optimization

    MethodSoftwareKey OutputsReference
    DFT (B3LYP/6-31G*)Gaussian 16Transition state geometries
    Molecular DynamicsGROMACSSolvent interaction profiles

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data for this compound’s bioactivity?

  • Methodological Answer : Discrepancies often arise from solvent effects, stereochemical impurities, or assay variability. Mitigation approaches include:

  • Dose-response validation : Re-test bioactivity across multiple cell lines (e.g., HEK293, HepG2) to confirm target specificity.
  • Chiral separation : Use HPLC with chiral stationary phases (e.g., Chiralpak® OD) to isolate enantiomers, as diastereomers may exhibit divergent activities .
  • Metabolite profiling : LC-MS/MS identifies degradation products that might interfere with assays .

Q. How can reactor design principles improve scalability for synthesizing this compound?

  • Methodological Answer : Reactor engineering aligns with CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design") :

  • Continuous flow systems : Enhance heat/mass transfer for exothermic steps (e.g., THF ring-opening).
  • Membrane reactors : Separate byproducts in situ, improving yield (e.g., nanofiltration for acetic acid derivatives).
  • Scale-up criteria : Maintain geometric similarity (e.g., stirrer speed, Reynolds number) during pilot-scale transitions.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid
Reactant of Route 2
2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid

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